![molecular formula C14H14N2O4S B2590342 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide CAS No. 478064-29-8](/img/structure/B2590342.png)

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

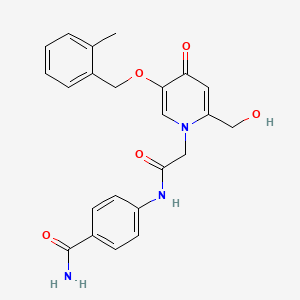

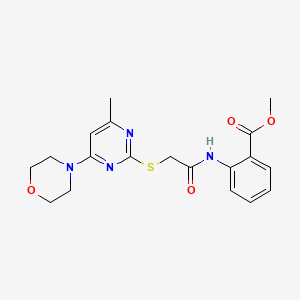

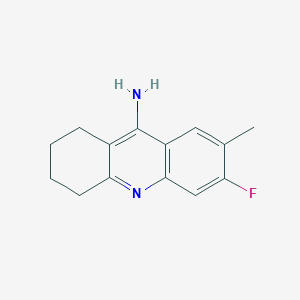

“N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide” is a chemical compound with the molecular formula C14H14N2O4S . It is also known by other synonyms such as N’-methanesulfonyl-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide .

Synthesis Analysis

The synthesis of dihydronaphthofurans, which are an important class of arene ring-fused furans, has been developed over the past decades . Various synthetic procedures have been used, including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement .Molecular Structure Analysis

The molecular structure of “N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide” consists of a dihydronaphthofuran ring attached to a methanesulfonohydrazide group . The molecular weight of the compound is 306.34 .Scientific Research Applications

Synthesis and Chemical Properties

A novel approach for the synthesis of diverse dihydronaphtho[1,2-b]furans using ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins was developed. This method offers a rapid route for synthesizing a variety of dihydronaphtho[1,2-b]furans with different substituents and has been used to synthesize the biologically important natural product furomollugin (Xia & Lee, 2013). Furthermore, compounds related to dihydronaphtho[2,1-b]furans have been synthesized with promising anti-cancer potential against various cancer cells (Islam et al., 2020).

Mechanistic Insights and Structural Analysis

The reaction of o-quinone methides with pyridinium methylides presents a diastereoselective route to synthesize 1,2-dihydronaphtho[2,1-b]furans. The mechanism involves the formation of an o-quinone methide intermediate, Michael-type addition, and intramolecular nucleophilic substitution (Osyanin et al., 2013). Additionally, stereochemistry and transformation mechanisms of isopropylidene and acetyl derivatives of 1,2-dihydronaphtho[2,1-b]furan-1,2-diol have been explored, offering insights into possible reaction mechanisms (Yamaye et al., 2004).

Catalytic and Synthetic Applications

The synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through the insertion of sulfur dioxide demonstrates a radical process involving intramolecular 5-exo-cyclization, emphasizing the compound's utility in complex chemical reactions (An et al., 2014). The Ag(i)-catalyzed intramolecular transannulation of enynone tethered donor-acceptor cyclopropanes presents a new synthesis of 2,3-dihydronaphtho[1,2-b]furans, highlighting its significance in the synthesis of biologically important natural products (Dawande et al., 2016).

Future Directions

The future directions for the study and application of “N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Dihydronaphthofurans, in general, are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities , suggesting potential areas for future research.

Properties

IUPAC Name |

N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-21(18,19)16-15-14(17)13-8-11-10-5-3-2-4-9(10)6-7-12(11)20-13/h2-7,13,16H,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHKSXKAFXFQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326461 |

Source

|

| Record name | N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478064-29-8 |

Source

|

| Record name | N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)

![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2590274.png)

![1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride](/img/structure/B2590280.png)